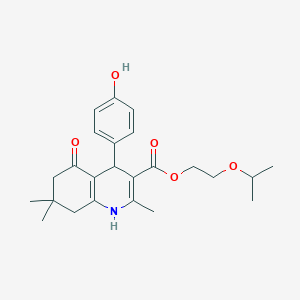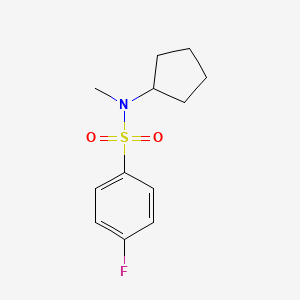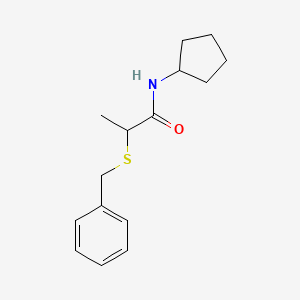![molecular formula C13H20ClNO3 B5127275 2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5127275.png)
2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol, also known as Carvedilol, is a beta-blocker medication used to treat heart failure, high blood pressure, and angina. The chemical structure of Carvedilol is unique, containing both alpha and beta-blocking properties.
Wirkmechanismus
2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol works by blocking both beta-1 and beta-2 adrenergic receptors, as well as alpha-1 adrenergic receptors. This results in a decrease in heart rate, cardiac output, and blood pressure. This compound also has antioxidant properties, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces sympathetic nervous system activity, which leads to a decrease in heart rate and blood pressure. This compound also increases nitric oxide production, which improves endothelial function and vasodilation. It has been shown to reduce oxidative stress and inflammation, which may contribute to its cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has several advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations. Its effects on different cell types and tissues may vary, and it may interact with other drugs or compounds.
Zukünftige Richtungen
There are several future directions for 2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol research. One area of interest is its potential use in the prevention of cardiovascular disease. This compound may also have applications in the treatment of other conditions, such as diabetes and neurodegenerative diseases. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesemethoden
2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol is synthesized through a multi-step process starting with the reaction of 4-chlorophenol with epichlorohydrin to form 4-(chloromethyl)phenol. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol to form this compound. The final step involves the resolution of the racemic mixture to obtain the pure enantiomers.
Wissenschaftliche Forschungsanwendungen
2-[{2-[2-(4-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has been extensively studied for its therapeutic potential in the treatment of heart failure, high blood pressure, and angina. It has been shown to improve left ventricular function, reduce hospitalization rates, and increase survival rates in patients with heart failure. In addition, this compound has been found to be effective in reducing blood pressure and improving exercise tolerance in patients with hypertension. Its anti-anginal effects have also been demonstrated in clinical trials.
Eigenschaften
IUPAC Name |
2-[2-[2-(4-chlorophenoxy)ethoxy]ethyl-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3/c1-15(6-8-16)7-9-17-10-11-18-13-4-2-12(14)3-5-13/h2-5,16H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDLAFCJXYPTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CCOCCOC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5127197.png)

![ethyl 4-[4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5127201.png)
![{2-[2-(1-adamantyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5127212.png)


![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5127235.png)

![4-[(4-benzyl-1-piperazinyl)methyl]-2-ethoxyphenol](/img/structure/B5127258.png)
![4-bromo-2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5127263.png)

![2-nitro-7-phenyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5127283.png)
![N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5127291.png)